molecular formula C6H5ClN2O2 B1267581 2-Amino-6-chloropyridine-4-carboxylic acid CAS No. 6313-55-9

2-Amino-6-chloropyridine-4-carboxylic acid

Cat. No. B1267581
CAS RN: 6313-55-9
M. Wt: 172.57 g/mol
InChI Key: XELVYABXHBMJRZ-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

2-Amino-6-chloroisonicotinic acid (500 mg, 2.90 mmol) was dissolved in ethanol (29.0 mL), and the solution was stirred under heat and reflux for 3 hours after adding thionyl chloride (1.06 mL, 14.5 mmol). The solvent was then evaporated under reduced pressure. The residue was extracted with chloroform after adding a sodium hydrogen carbonate aqueous solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give ethyl 2-amino-6-chloroisonicotinate (510 mg, yield 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([O:7][CH2:16][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
ADDITION
Type
ADDITION
Details
after adding a sodium hydrogen carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=C(N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.